molecular formula C22H28N2O4S B2771739 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide CAS No. 1021073-38-0

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide

Cat. No. B2771739
CAS RN: 1021073-38-0
M. Wt: 416.54
InChI Key: QJTVVAOIUVLYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Sulfonamide compounds have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For example, novel sulfonamide derivatives showed significantly higher antimicrobial activity compared to their parent compounds, indicating the potential of such molecules in developing new antimicrobial agents (Vanparia et al., 2010).

Interaction with Human Carbonic Anhydrases

Sulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes. These studies have led to the identification of compounds with selective inhibition towards therapeutically relevant isozymes, providing a foundation for designing selective inhibitors for medical applications (Mader et al., 2011).

Applications in Organic Synthesis

Sulfonamide compounds have been utilized as intermediates in the synthesis of various organic molecules. For example, they have been employed in the rhodium-catalyzed cyanation of C-H bonds, demonstrating their utility in the synthesis of benzonitrile derivatives and highlighting their role in facilitating complex organic reactions (Chaitanya et al., 2013).

Structural Properties and Biological Interactions

The structural analysis of sulfonamide derivatives has provided insights into their binding modes and interactions with biological targets. For instance, studies on the binding of cycloalkylamino-1-carbonylbenzenesulfonamides to hCA II and hCA VII have revealed the importance of specific structural features for enzyme inhibition, offering valuable information for the design of new inhibitors (Buemi et al., 2019).

properties

IUPAC Name

3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-13-28-21-11-10-19(14-16(21)3)29(26,27)23-18-9-8-17-7-6-12-24(20(17)15-18)22(25)5-2/h8-11,14-15,23H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTVVAOIUVLYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide

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